molecular formula C9H9N3S2 B2420464 5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine CAS No. 112764-29-1

5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine

Cat. No.: B2420464
CAS No.: 112764-29-1
M. Wt: 223.31
InChI Key: VKNKVWYDLCCDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is an organic compound with the molecular formula C9H9N3S2 It belongs to the class of thiadiazoles, which are known for their diverse biological activities

Scientific Research Applications

5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation. This method is preferred due to its efficiency, high yields, and shorter reaction times compared to conventional heating methods .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of microwave-assisted synthesis. This method is advantageous for industrial applications due to its scalability and reduced energy consumption .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Mechanism of Action

The mechanism of action of 5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit certain enzymes and receptors, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.

    Schiff bases: Compounds containing the Schiff base functional group are structurally related and have comparable applications.

Uniqueness

5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiadiazole derivatives and contributes to its specific applications in research and industry .

Properties

IUPAC Name

5-(2-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S2/c1-13-7-5-3-2-4-6(7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNKVWYDLCCDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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